molecular formula C9H10N4 B13327432 (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine

Cat. No.: B13327432
M. Wt: 174.20 g/mol
InChI Key: UOOSRLZFDDWXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is a small organic compound featuring a phenyl ring substituted at the 3-position with a 1H-1,2,3-triazole moiety and a primary amine (-CH₂NH₂) group. The triazole ring, a five-membered heterocycle with three nitrogen atoms, confers significant pharmacological and chemical versatility, including hydrogen-bonding capacity, metabolic stability, and metal coordination properties . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method widely used to generate triazole-containing scaffolds .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

[3-(triazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C9H10N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H,7,10H2

InChI Key

UOOSRLZFDDWXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine with structurally related triazole-bearing methanamine derivatives, focusing on molecular features, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
This compound C₉H₁₀N₄ 174.21 g/mol Phenyl, triazol-1-yl, primary amine Synthetic intermediate; no activity data
[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine C₁₀H₁₂N₄ 188.23 g/mol 3-Methylphenyl, triazol-1-yl, primary amine Supplier-listed; enhanced lipophilicity
2-(1H-1,2,3-Triazol-1-yl)ethanamine C₄H₈N₄ 112.14 g/mol Ethylamine backbone, triazol-1-yl Flexible backbone; potential CNS activity
[(1r,3r)-3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine (dihydrochloride) C₇H₁₃Cl₂N₅ 225.12 g/mol Cyclobutyl, triazol-1-yl, amine salt Improved solubility via salt formation
N,N-Dimethyl-1-(1-phenethyl-1H-triazol-4-yl)methanamine C₁₃H₁₈N₄ 230.31 g/mol Phenethyl, triazol-4-yl, dimethylamine Reported NMR data; tertiary amine

Key Observations

The cyclobutyl derivative (C₇H₁₃Cl₂N₅) introduces conformational rigidity, which may improve target selectivity in drug design .

Amine Functionalization :

  • Tertiary amines (e.g., N,N-dimethyl derivatives) show reduced hydrogen-bonding capacity compared to primary amines, altering pharmacokinetic profiles .
  • Salt forms (e.g., dihydrochlorides) improve aqueous solubility, critical for formulation .

Biological Activity :

  • While direct data for this compound are absent, analogs like phenethyl-triazole-methanamine derivatives demonstrate carbonic anhydrase-II inhibition (IC₅₀ ~10–50 µM) .
  • Ethylamine-linked triazoles (e.g., 2-(1H-triazol-1-yl)ethanamine) are explored for CNS applications due to their compact size and flexibility .

Biological Activity

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine, a compound featuring a triazole moiety, has garnered attention for its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound through synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves "Click" chemistry and other coupling reactions. For instance, the synthesis of 1H-1,2,3-triazole analogs has been reported to yield compounds with significant biological activity against various targets such as carbonic anhydrase-II and DprE1 enzymes .

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For example, a study evaluated various substituted 1H-1,2,3-triazoles for their ability to inhibit cancer cell proliferation. The most potent compound demonstrated significant inhibition at lower concentrations compared to others in the series .

Inhibition of Carbonic Anhydrase

A series of 1H-1,2,3-triazole analogs were tested against bovine carbonic anhydrase-II. The compounds exhibited moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM. Notably, specific derivatives showed potent activity comparable to the standard acetazolamide .

CompoundIC50 (µM)Activity Level
7b13.8Potent
9e18.1Potent
9d20.7Moderate
9c21.5Moderate
9b25.1Moderate
9f26.6Moderate
9h32.3Lower
9j35.7Lower

Antitubercular Activity

Recent studies have identified novel hybrids of triazole-benzoxazole as potent inhibitors of the DprE1 enzyme involved in tuberculosis pathogenesis. Compounds BOK-2 and BOK-3 exhibited IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM respectively, indicating their potential as therapeutic agents against tuberculosis .

The mechanism of action for triazole compounds often involves interaction with key biological targets:

  • Binding to Enzymes : The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, influencing enzymatic activity.
  • Inhibition Pathways : Compounds have been shown to affect various biochemical pathways by inhibiting specific enzymes critical for microbial survival or cancer cell proliferation .

Case Studies

Several studies have explored the biological efficacy of this compound and its derivatives:

  • Antiviral Activity : A series of triazole phenylalanine derivatives were screened for their antiviral activity against HIV-1 capsid assembly. The most potent inhibitor was analyzed through molecular dynamics simulations to understand its binding interactions within the capsid protein .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using mouse fibroblast cells revealed that several triazole derivatives exhibited low cytotoxic effects at therapeutic concentrations while maintaining significant antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine, and how can purity be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method. For example, terminal alkynes can react with azides under conditions involving sodium ascorbate and copper sulfate in a DMF/water/n-butanol solvent system (1:1:1 ratio) . Purity optimization involves post-synthesis purification via column chromatography or recrystallization. Reaction parameters (temperature, catalyst loading, and solvent polarity) should be systematically adjusted to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

Core characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselective triazole formation and amine functionality.
  • Mass spectrometry (ESI or EI-MS) for molecular weight verification.
  • HPLC with UV/Vis detection to assess purity (>95% threshold recommended for biological assays) .
  • FT-IR to identify NH₂ stretching vibrations (~3300 cm⁻¹) and triazole ring absorption bands .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should include:

  • Antimicrobial assays (e.g., broth microdilution against gram-positive/negative bacteria and fungi).
  • Cytotoxicity profiling (MTT assay on cancer cell lines, e.g., HeLa or MCF-7) .
  • Enzyme inhibition studies (e.g., USP1-UAF1 deubiquitinase assays, given structural similarities to ML-323 ).

Advanced Research Questions

Q. How can computational methods predict the compound’s binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. The triazole ring’s hydrogen-bonding capacity and the phenylmethanamine group’s hydrophobic interactions are critical for target engagement . Density Functional Theory (DFT) calculations further optimize ligand conformations and electronic properties .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:

  • Standardize protocols (e.g., ATP-based viability assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for pathway specificity) .
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. How is X-ray crystallography applied to determine its solid-state structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and supramolecular packing. The triazole’s planar geometry and amine group’s hydrogen-bonding propensity influence crystal lattice formation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What experimental design considerations are critical for optimizing CuAAC in complex matrices?

Key factors include:

  • Catalyst stability : Use degassed solvents to prevent Cu(I) oxidation.
  • Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require subsequent purification.
  • Substrate solubility : Microwave-assisted synthesis can improve yields for poorly soluble intermediates .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The triazole ring is generally stable, but the primary amine may degrade under acidic conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .

Methodological Notes

  • Synthetic Reproducibility : Document catalyst batch sources (commercial CuSO₄ vs. in-situ generated Cu(I)) to account for variability .
  • Crystallography Workflow : Use Olex2 for structure solution and SHELXL for refinement, with H atoms placed geometrically .
  • Biological Data Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.